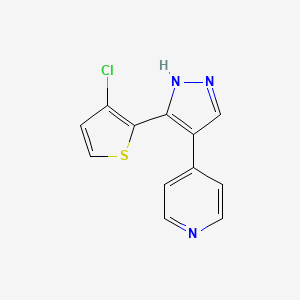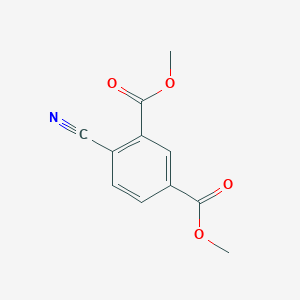![molecular formula C10H12N2O5 B8391928 Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate CAS No. 59320-15-9](/img/structure/B8391928.png)
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, an ester group, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the alkylation of the resulting nitro compound with 2-chloroethanol. The reaction conditions generally include:
Nitration: Methyl 4-aminobenzoate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 4-nitrobenzoate.
Alkylation: The nitro compound is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products
Reduction: Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 4-[(2-carboxyethyl)amino]-3-nitrobenzoate.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism by which Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the hydroxyethyl group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[(2-hydroxyethyl)amino]benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-[(2-aminoethyl)amino]-3-nitrobenzoate: Contains an amino group instead of a hydroxyethyl group, which can alter its reactivity and biological activity.
Methyl 4-nitrobenzoate: Lacks the amino alcohol moiety, making it less versatile in terms of chemical modifications.
Uniqueness
Methyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate is unique due to the presence of both a nitro group and an amino alcohol moiety, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields of research and industry.
Propiedades
Número CAS |
59320-15-9 |
|---|---|
Fórmula molecular |
C10H12N2O5 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
methyl 4-(2-hydroxyethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(14)7-2-3-8(11-4-5-13)9(6-7)12(15)16/h2-3,6,11,13H,4-5H2,1H3 |
Clave InChI |
BWDXRXRIQFYEAN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)NCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-cyclopropyl-4-oxo-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B8391946.png)
